
1,2,3-Tris(2-methoxyethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tris(2-methoxyethoxy)propane: is an organic compound belonging to the class of glycerolipids It is characterized by the presence of three 2-methoxyethoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tris(2-methoxyethoxy)propane can be synthesized through a multi-step process involving the reaction of glycerol with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The process involves the formation of intermediate compounds, which are subsequently converted to the final product through further reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process may include the use of continuous reactors, advanced purification techniques, and quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tris(2-methoxyethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,2,3-Tris(2-methoxyethoxy)propane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is used in the study of lipid metabolism and as a component in the formulation of biological assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1,2,3-Tris(2-methoxyethoxy)propane involves its interaction with specific molecular targets and pathways. The compound can act as a solvent, stabilizer, or reactant in various biochemical and chemical processes. Its unique structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its behavior and effects.
Comparison with Similar Compounds
1,2,3-Tris(2-cyanoethoxy)propane: Similar in structure but contains cyano groups instead of methoxyethoxy groups.
1,2,3-Tris(chloromethoxy)propane: Contains chloromethoxy groups, leading to different chemical properties and reactivity.
Tris[2-(2-methoxyethoxy)ethyl]amine: Contains an amine group, which imparts different chemical and biological properties.
Uniqueness: 1,2,3-Tris(2-methoxyethoxy)propane is unique due to its specific combination of methoxyethoxy groups, which confer distinct solubility, reactivity, and stability properties. This makes it particularly useful in applications requiring specific solvent or stabilizing characteristics.
Properties
Molecular Formula |
C12H26O6 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1,2,3-tris(2-methoxyethoxy)propane |
InChI |
InChI=1S/C12H26O6/c1-13-4-7-16-10-12(18-9-6-15-3)11-17-8-5-14-2/h12H,4-11H2,1-3H3 |
InChI Key |
YGGHNMYTNZNMQF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(COCCOC)OCCOC |
Related CAS |
305812-16-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



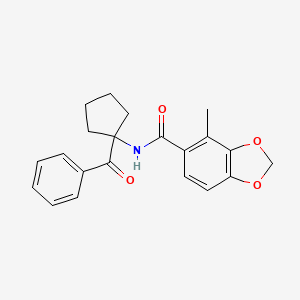
![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
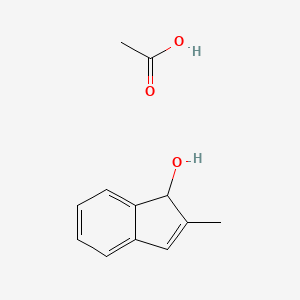

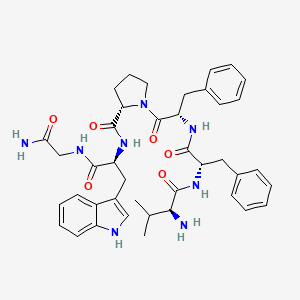
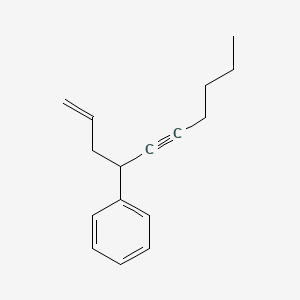
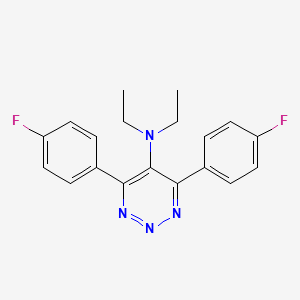
![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)
